Cas no 245524-93-0 (4,6-Dinitro-1H-indole)

4,6-Dinitro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 4,6-Dinitro-1H-indole
- 1H-Indole, 4,6-dinitro-
- 4,6-DINITRO INDOLE
- 1H-Indole,4,6-dinitro
- 4,6-dinitrobenzazole
- 4,6-dinitroindole
- SR-01000090471-1
- DTXSID20404965
- 4, 6-dinitro-1H-indole
- Oprea1_841928
- FT-0768630
- 245524-93-0
- AKOS001749278
- CS-0336239
- SCHEMBL8487610
- SR-01000090471
-
- MDL: MFCD01819903
- インチ: InChI=1S/C8H5N3O4/c12-10(13)5-3-7-6(1-2-9-7)8(4-5)11(14)15/h1-4,9H
- InChIKey: ZDIBNKJWLUKNHH-UHFFFAOYSA-N
- ほほえんだ: C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 207.02800
- どういたいしつりょう: 207.02800565g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- PSA: 107.43000
- LogP: 3.03070
4,6-Dinitro-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D680170-2mg |
4,6-Dinitro-1H-indole |
245524-93-0 | 2mg |
$ 65.00 | 2022-06-05 | ||
TRC | D680170-1mg |
4,6-Dinitro-1H-indole |
245524-93-0 | 1mg |
$ 50.00 | 2022-06-05 | ||
TRC | D680170-10mg |
4,6-Dinitro-1H-indole |
245524-93-0 | 10mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y0997576-5g |
4,6-Dinitroindole |
245524-93-0 | 95% | 5g |
$1800 | 2024-08-02 |
4,6-Dinitro-1H-indole 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
4,6-Dinitro-1H-indoleに関する追加情報
4,6-Dinitro-1H-Indole: A Comprehensive Overview
4,6-Dinitro-1H-indole (CAS No. 245524-93-0) is a highly reactive aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its indole skeleton, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of two nitro groups at the 4 and 6 positions of the indole ring imparts unique electronic and structural properties to the molecule.
The synthesis of 4,6-dinitro-1H-indole has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements have focused on green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems to minimize environmental impact. These methods not only enhance the efficiency of the synthesis process but also reduce the generation of hazardous byproducts.
One of the most intriguing aspects of 4,6-dinitro-1H-indole is its potential application in drug discovery. The compound's ability to act as a scaffold for bioactive molecules has led to its investigation in the development of anticancer agents. Studies have shown that 4,6-dinitro-1H-indole derivatives exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further preclinical testing.
In addition to its pharmacological applications, 4,6-dinitro-1H-indole has also found utility in materials science. Its strong electron-withdrawing properties make it an ideal candidate for use in organic electronics. Researchers have explored its incorporation into conductive polymers and organic semiconductors, where it can enhance charge transport properties and improve device performance.
The electronic properties of 4,6-dinitro-1H-indole are further influenced by its ability to undergo various chemical transformations. For instance, the compound can participate in nucleophilic aromatic substitution reactions due to the electron-deficient nature of its indole ring. This reactivity opens up avenues for the synthesis of diverse functionalized derivatives with tailored properties.
Recent studies have also delved into the environmental fate and toxicity of 4,6-dinitro-1H-indole, particularly in light of its potential industrial applications. Research indicates that while the compound exhibits high stability under standard conditions, it can undergo biodegradation under specific microbial or enzymatic conditions. Understanding these processes is crucial for assessing its environmental impact and ensuring safe handling practices.
In conclusion, 4,6-dinitro-1H-indole (CAS No. 245524-93-0) stands out as a versatile and multifaceted compound with applications spanning multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthesis and application development, position it as a key player in future scientific innovations.
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